molecular formula C7H12O2 B8221993 Bicyclo[2.2.1]heptane-1,4-diol

Bicyclo[2.2.1]heptane-1,4-diol

Cat. No.: B8221993
M. Wt: 128.17 g/mol
InChI Key: OJJJTYLZBXGDTK-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1,4-diol is a bicyclic organic compound characterized by a seven-membered ring structure with two hydroxyl groups attached at the 1 and 4 positions. This compound is also known as norbornane-1,4-diol. It is a derivative of norbornane and is notable for its rigid structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.2.1]heptane-1,4-diol typically involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium . Another common method involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles, followed by various functional group transformations .

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. The reaction conditions are optimized to maximize yield and purity, typically involving high-pressure hydrogenation and the use of robust catalysts to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]heptane-1,4-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Bicyclo[2.2.1]heptane-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[2.2.1]heptane-1,4-diol exerts its effects is largely dependent on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The rigid bicyclic structure also allows for specific interactions with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane-1,4-diol can be compared with other similar compounds such as:

    Norbornane: The parent hydrocarbon without hydroxyl groups.

    Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with carboxylate groups instead of hydroxyl groups.

    7-Oxabicyclo[2.2.1]heptane: A similar bicyclic compound with an oxygen atom in the ring.

Uniqueness: The presence of hydroxyl groups at the 1 and 4 positions in this compound imparts unique reactivity and the ability to form hydrogen bonds, distinguishing it from its analogs .

Properties

IUPAC Name

bicyclo[2.2.1]heptane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-6-1-2-7(9,5-6)4-3-6/h8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJJTYLZBXGDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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